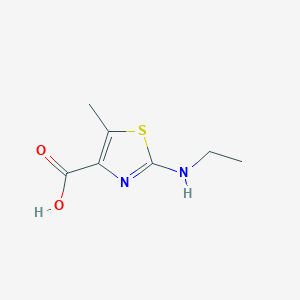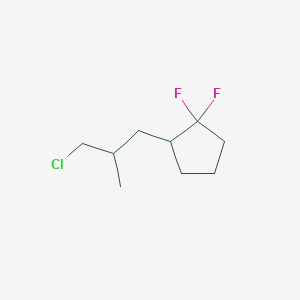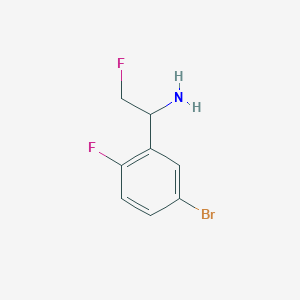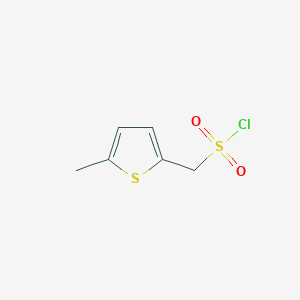![molecular formula C12H14N2O2 B13220806 {[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine](/img/structure/B13220806.png)
{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine is an organic compound that features a methoxyphenyl group attached to an oxazole ring, which is further linked to a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine typically involves a multi-step process. One common method starts with the nitration of 4-methoxyphenyl, followed by the conversion of the nitro group to an amine. This is then followed by the formation of the oxazole ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced catalytic processes to improve yield and efficiency. Methods such as the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions, can be employed . This reaction involves the coupling of boron reagents with halogenated precursors in the presence of a palladium catalyst.
Chemical Reactions Analysis
Types of Reactions
{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, amines, and phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of {[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The oxazole ring and methoxyphenyl group play crucial roles in its binding affinity and specificity. Pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
Uniqueness
{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine is unique due to its specific structural features, such as the combination of an oxazole ring with a methoxyphenyl group and a methylamine moiety.
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-N-methylmethanamine |
InChI |
InChI=1S/C12H14N2O2/c1-13-8-11-7-12(14-16-11)9-3-5-10(15-2)6-4-9/h3-7,13H,8H2,1-2H3 |
InChI Key |
MVACDWSLSFIGER-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=NO1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-(piperidin-3-yl)oxan-4-yl]carbamate hydrochloride](/img/structure/B13220730.png)




![1-Oxa-2,7-diazaspiro[4.4]non-2-ene-3-carboxylic acid](/img/structure/B13220773.png)

![Methyl 2-[2-(2,4-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13220779.png)





![Ethyl 2-[2-(3-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13220825.png)
